molecular formula C20H17FN2O4S B2750104 3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946246-88-4

3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2750104
CAS No.: 946246-88-4
M. Wt: 400.42
InChI Key: IDDMKXAPVKEWFY-UHFFFAOYSA-N
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Description

The compound 3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide features a tetrahydroquinoline scaffold substituted with a sulfonamide group at position 6 and a furan-2-carbonyl moiety at position 1. The benzene ring in the sulfonamide component bears a fluorine atom at position 2.

Properties

IUPAC Name

3-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S/c21-15-5-1-6-17(13-15)28(25,26)22-16-8-9-18-14(12-16)4-2-10-23(18)20(24)19-7-3-11-27-19/h1,3,5-9,11-13,22H,2,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDMKXAPVKEWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis platforms and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Sulfonamide vs. Benzamide Derivatives
  • 3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (): This analog replaces the sulfonamide (-SO₂NH-) group with a benzamide (-CONH-) linkage. The absence of the sulfonyl group may reduce hydrogen-bonding capacity and alter target selectivity.
  • 3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide (): Features a chloro substituent on the benzene ring and a (4-fluorophenyl)sulfonyl group. The chloro group’s larger size and lower electronegativity compared to fluorine could influence steric interactions and binding affinity.
Halogen-Substituted Sulfonamides
  • 2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (): A difluoro-substituted analog with dual sulfonamide groups. Reported as a RORγ inverse agonist (IC₅₀ <1 μmol/L). The additional fluorine atoms may enhance binding through hydrophobic interactions.
  • 2-Chloro-6-fluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (): Combines chloro and fluoro substituents, showing moderate RORγ activity (IC₅₀ <15 μmol/L). The mixed halogen pattern may balance steric and electronic effects.
Nitro-Substituted Sulfonamides
  • N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide (): Substitutes the fluorine atom with a nitro (-NO₂) group.

Role of the Furan-2-carbonyl Moiety

The furan-2-carbonyl group in the target compound distinguishes it from analogs with phenylsulfonyl or trifluoroacetyl groups (e.g., ). Comparatively, trifluoroacetyl groups (as in ) offer metabolic resistance but increase molecular weight and hydrophobicity.

Biological Activity

3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H17FN2O3S\text{C}_{18}\text{H}_{17}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

This compound features:

  • A fluoro substituent that may enhance lipophilicity and biological activity.
  • A furan-2-carbonyl moiety known for its role in various biological activities.
  • A tetrahydroquinoline structure that is often associated with neuroactive properties.

The biological activity of 3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is hypothesized to involve:

  • Enzyme Inhibition : The sulfonamide group may act as a competitive inhibitor for certain enzymes, similar to other sulfonamide derivatives which inhibit carbonic anhydrase and other enzyme classes.
  • Receptor Modulation : The tetrahydroquinoline structure may interact with neurotransmitter receptors, potentially modulating dopaminergic and serotonergic pathways.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing furan and tetrahydroquinoline moieties have shown promise as antitumor agents due to their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo.

CompoundActivity TypeReference
4-Fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamideCarbonic anhydrase inhibition
Various tetrahydroquinoline derivativesAntitumor activity

Case Studies

  • Behavioral Sensitization Study :
    In a study involving the administration of a sulfonamide derivative (4-fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide), it was found that the compound significantly attenuated nicotine-induced behavioral sensitization in mice. This suggests potential neuroprotective effects relevant to addiction and neuroplasticity enhancement .
  • Antitumor Efficacy :
    Research into related compounds has demonstrated significant antitumor effects in animal models. For instance, certain tetrahydroquinoline derivatives were shown to induce tumor remission in models bearing human cancer xenografts . This indicates a promising avenue for further exploration of 3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide as a potential therapeutic agent.

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Basic Research Focus : Synthesis protocol refinement.
Methodological Answer :
The synthesis of this sulfonamide derivative likely involves multi-step reactions, including:

  • Sulfonylation : Introducing the sulfonamide group via coupling of a sulfonyl chloride with a tetrahydroquinoline precursor under controlled pH (8–9) to avoid side reactions .
  • Furan-2-carbonyl incorporation : Amide bond formation using carbodiimide-based coupling agents (e.g., DCC or EDC) with catalytic DMAP, performed in anhydrous conditions to prevent hydrolysis .
  • Cyclization and purification : Intermediate steps may require column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (e.g., using ethanol/water mixtures) to isolate the final product .
    Critical Parameters : Temperature control (<60°C for sulfonylation) and inert gas (N₂/Ar) purging during moisture-sensitive steps are essential to minimize degradation .

What spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?

Basic Research Focus : Structural characterization.
Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Key for verifying the tetrahydroquinoline backbone, fluorine substitution (¹⁹F NMR), and furan-carbonyl linkage. Splitting patterns in aromatic regions distinguish substituent positions .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., tetrahydroquinoline protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) functional groups .

How can researchers resolve contradictions in biological activity data across different assay systems?

Advanced Research Focus : Data validation and mechanistic insights.
Methodological Answer :

  • Assay Replication : Conduct dose-response curves (IC₅₀/EC₅₀) in triplicate across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to confirm target specificity .
  • Solubility and Stability Testing : Use HPLC or LC-MS to verify compound integrity in assay buffers. Poor solubility (common with sulfonamides) may lead to false negatives; DMSO stock solutions should be freshly prepared .
  • Off-Target Profiling : Screen against related enzymes/receptors (e.g., carbonic anhydrase isoforms for sulfonamide off-target effects) to clarify selectivity .

What computational strategies are effective for predicting the pharmacological potential of this compound?

Advanced Research Focus : In silico modeling.
Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases, GPCRs). The fluorobenzene and sulfonamide moieties often interact with hydrophobic pockets or catalytic residues .
  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 assess drug-likeness, focusing on:
    • Lipophilicity (LogP) : Ideal range 2–5 for membrane permeability.
    • Metabolic Stability : CYP450 isoform interactions (e.g., CYP3A4 inhibition risk) .
  • QSAR Modeling : Correlate structural features (e.g., fluorine position, furan ring planarity) with activity data to guide analog design .

How can structure-activity relationship (SAR) studies be designed to enhance target affinity or reduce toxicity?

Advanced Research Focus : Medicinal chemistry optimization.
Methodological Answer :

  • Core Modifications :
    • Furan Replacement : Test thiophene or pyridine analogs to evaluate electronic effects on binding .
    • Fluorine Position : Compare 3-fluoro vs. 4-fluoro isomers to assess steric/electronic contributions .
  • Side-Chain Engineering : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the tetrahydroquinoline core to improve solubility without compromising affinity .
  • Toxicity Mitigation :
    • Ames Test : Screen for mutagenicity risks associated with nitro or aromatic amine byproducts.
    • hERG Inhibition Assay : Evaluate cardiac toxicity risks using patch-clamp electrophysiology .

What experimental controls are critical when evaluating this compound’s anti-inflammatory or anticancer activity?

Basic Research Focus : Biological assay design.
Methodological Answer :

  • Positive Controls : Include established inhibitors (e.g., celecoxib for COX-2 inhibition or doxorubicin for anticancer assays) to validate assay sensitivity .
  • Vehicle Controls : Test DMSO or PBS vehicle solutions at equivalent concentrations to rule out solvent effects on cell viability .
  • Cytotoxicity Normalization : Use ATP-based assays (e.g., CellTiter-Glo) to distinguish cytostatic vs. cytotoxic effects in cancer cell lines .

How can researchers address discrepancies between in vitro and in vivo efficacy data?

Advanced Research Focus : Translational challenges.
Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life, Cₘₐₓ, and bioavailability in rodent models. Sulfonamides often exhibit rapid clearance due to glucuronidation; consider prodrug strategies .
  • Tissue Distribution Studies : Use radiolabeled (¹⁴C/³H) compound or LC-MS/MS to quantify accumulation in target tissues (e.g., tumors) .
  • Metabolite Identification : Perform hepatic microsome assays to identify active/toxic metabolites that may explain in vivo activity .

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